
3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 3-chlorophenyl group and a formyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzohydrazide with glyoxylic acid under acidic conditions to form the oxadiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid.
Reduction: 3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde: Similar structure but with the chlorine atom at the 4-position.
3-(3-Bromophenyl)-1,2,4-oxadiazole-5-carboxaldehyde: Similar structure but with a bromine atom instead of chlorine.
3-(3-Methylphenyl)-1,2,4-oxadiazole-5-carboxaldehyde: Similar structure but with a methyl group instead of chlorine.
Uniqueness
3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde is unique due to the presence of the 3-chlorophenyl group, which can influence its reactivity and interactions with biological targets. This specific substitution pattern can lead to different biological activities and properties compared to its analogs.
Propriétés
Formule moléculaire |
C9H5ClN2O2 |
|---|---|
Poids moléculaire |
208.60 g/mol |
Nom IUPAC |
3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde |
InChI |
InChI=1S/C9H5ClN2O2/c10-7-3-1-2-6(4-7)9-11-8(5-13)14-12-9/h1-5H |
Clé InChI |
SYOMVKAXNAJMOL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



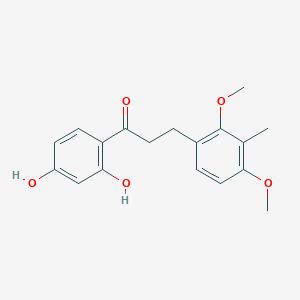
![[2-(4,6-Dichloro-pyrimidin-5-yl)-ethyl]-(4-methoxy-benzyl)-amine](/img/structure/B12272971.png)
![Methyl 2-{2-[(5,7-dichloroquinazolin-4-yl)sulfanyl]acetamido}benzoate](/img/structure/B12272972.png)

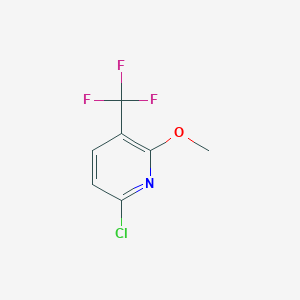
![4-fluoro-3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B12272986.png)
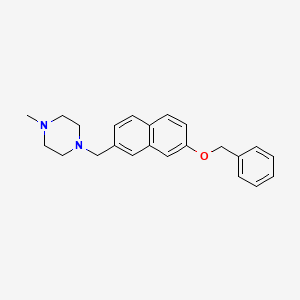
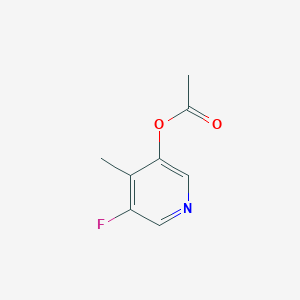
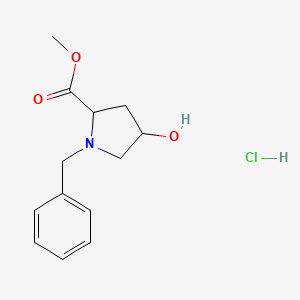
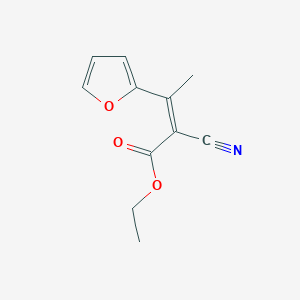
![2-(Benzylsulfanyl)-1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]ethan-1-one](/img/structure/B12273012.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12273018.png)
![3-Methyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B12273019.png)
